molecular formula C16H15N3O B1658655 2-(Phenethylamino)quinazolin-4(1H)-one CAS No. 61741-38-6

2-(Phenethylamino)quinazolin-4(1H)-one

Cat. No.: B1658655
CAS No.: 61741-38-6
M. Wt: 265.31
InChI Key: YCUYEMSOJJTVKV-UHFFFAOYSA-N
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Description

2-(Phenethylamino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound consists of a quinazolinone core with a phenylethylamino group attached, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylamino)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and phenylethylamine.

    Cyclization: The 2-aminobenzamide undergoes cyclization with formic acid to form the quinazolinone core.

    Substitution: The phenylethylamine is then introduced to the quinazolinone core through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenylethylamino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazolinone core or the phenylethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-(Phenethylamino)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Investigated for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.

    Pathways: It can modulate signaling pathways, including the phosphatidylinositol 3-kinase pathway and the mitogen-activated protein kinase pathway, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A related compound with a simpler structure, known for its stimulant properties.

    Quinazolinone Derivatives: Other derivatives of quinazolinone, such as 2-methylquinazolin-4-one and 2-phenylquinazolin-4-one, which have different substituents and biological activities.

Uniqueness

2-(Phenethylamino)quinazolin-4(1H)-one is unique due to its specific combination of the quinazolinone core and the phenylethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61741-38-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31

IUPAC Name

2-(2-phenylethylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20)

InChI Key

YCUYEMSOJJTVKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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